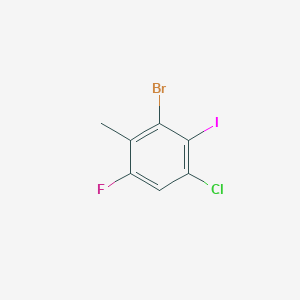

2-Bromo-4-chloro-6-fluoro-3-iodotoluene

Description

Significance of Halogenated Aromatics in Chemical Research

Halogenated aromatic compounds are of considerable importance in modern chemical research. wikipedia.orgnih.gov They serve as versatile building blocks in organic synthesis, enabling the construction of more complex molecular architectures through various cross-coupling reactions. chemimpex.com The introduction of halogens can significantly alter the electronic properties of the aromatic ring, influencing its reactivity and interaction with biological targets. tandfonline.com For instance, fluorinated aromatic compounds are of particular interest in medicinal chemistry, as the presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. tandfonline.comresearchgate.net Aryl iodides are especially reactive and are frequently used in the formation of new carbon-carbon and carbon-heteroatom bonds.

Unique Challenges in Polyhalogenated Compound Chemistry

The synthesis and manipulation of polyhalogenated compounds present a unique set of challenges. scientific.net One of the primary difficulties lies in achieving regioselective substitution on a polysubstituted aromatic ring. The directing effects of multiple substituents must be carefully considered to control the position of incoming groups. youtube.comjove.commasterorganicchemistry.comlibretexts.orgaakash.ac.in Moreover, the steric hindrance imposed by multiple bulky halogen atoms can impede reactions at adjacent positions. The reactivity of the different carbon-halogen bonds can also vary significantly, offering opportunities for selective transformations but also posing challenges in controlling which halogen participates in a given reaction. mdpi.com

Overview of Research Trajectories for Complex Halogenated Systems

Current research in the field of complex halogenated systems is focused on several key areas. There is a continuous effort to develop novel and more efficient synthetic methodologies for the regioselective introduction of multiple halogens onto aromatic rings. scientific.net This includes the exploration of new catalysts and reaction conditions for electrophilic aromatic substitution and other halogenation techniques. numberanalytics.com Another significant research trajectory involves the use of these polyhalogenated compounds as platforms for further functionalization. Their diverse reactivity allows them to be key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. iloencyclopaedia.orggeeksforgeeks.orgaakash.ac.in The study of the unique physicochemical properties of these compounds, driven by the interplay of multiple halogen substituents, also remains an active area of investigation. nih.gov

Chemical Profile of 2-Bromo-4-chloro-6-fluoro-3-iodotoluene

While specific experimental data for this compound is not extensively available in peer-reviewed literature, its fundamental chemical properties can be predicted based on its structure.

| Property | Predicted Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₄BrClFI |

| CAS Number | 1365988-37-9 |

| Molecular Weight | 365.37 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in nonpolar organic solvents and insoluble in water |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H4BrClFI |

|---|---|

Molecular Weight |

349.36 g/mol |

IUPAC Name |

3-bromo-1-chloro-5-fluoro-2-iodo-4-methylbenzene |

InChI |

InChI=1S/C7H4BrClFI/c1-3-5(10)2-4(9)7(11)6(3)8/h2H,1H3 |

InChI Key |

GMFFZCHZTCIQKW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1F)Cl)I)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 4 Chloro 6 Fluoro 3 Iodotoluene

Precursor Selection and Design for Regioselective Halogenation

The choice of the starting material is paramount for the successful synthesis of the target compound. An ideal precursor should possess functionalities that allow for the sequential and controlled introduction of the four different halogen atoms at the desired positions.

A plausible and strategic precursor for the synthesis of 2-bromo-4-chloro-6-fluoro-3-iodotoluene is 4-chloro-2-fluorotoluene (B1583580) . This starting material is commercially available and provides a solid foundation with two of the required halogens and the methyl group already in place. The existing substituents—a methyl group at C1, a fluorine atom at C2, and a chlorine atom at C4—will influence the regioselectivity of the subsequent halogenation steps.

The methyl group is an activating, ortho, para-directing group. The fluorine and chlorine atoms are deactivating but also ortho, para-directing. libretexts.orglibretexts.org The interplay of these directing effects must be carefully considered to achieve the desired substitution pattern. The available positions for electrophilic substitution on 4-chloro-2-fluorotoluene are C3, C5, and C6. The activating methyl group strongly directs towards the C6 position, while the deactivating halogens direct towards the C3 and C5 positions.

An alternative and potentially more controllable strategy involves starting with a precursor containing a powerful directing group that can be later converted into one of the halogens. A suitable candidate for such a precursor is 2-fluoro-3-methylaniline (B167782) . The amino group is a strong activating and ortho, para-directing group, which can be used to control the initial halogenation steps. Subsequently, the amino group can be transformed into a halogen, for instance, an iodo group, via the Sandmeyer reaction. nih.govnih.gov

| Precursor | CAS Number | Molecular Formula | Key Features for Synthesis |

| 4-Chloro-2-fluorotoluene | 452-75-5 | C₇H₆ClF | Commercially available; contains three of the required functionalities. |

| 2-Fluoro-3-methylaniline | 1978-33-2 | C₇H₈FN | Commercially available; strong directing amino group for controlled halogenation and subsequent conversion to a halogen. |

Multi-Step Synthetic Pathways to Achieve Target Substitution Pattern

Given the complexity of the target molecule, a multi-step synthetic pathway is unavoidable. The sequence of halogenation reactions is critical to ensure the correct placement of each substituent.

Strategic Halogenation Sequence Development

A hypothetical, yet chemically sound, synthetic route starting from 4-chloro-2-fluorotoluene is proposed. The strategy relies on the careful orchestration of electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution for Bromination and Chlorination

The initial precursor, 4-chloro-2-fluorotoluene, already possesses the chloro substituent. The next step would involve the introduction of the bromo group. Considering the directing effects of the existing substituents, direct bromination is likely to be challenging in terms of regioselectivity. The methyl group at C1 directs to C6, while the fluoro at C2 and chloro at C4 direct to C3 and C5. To achieve the desired 2-bromo substitution (relative to the final product numbering), a more elaborate strategy might be needed, potentially involving blocking groups or starting from a different precursor as outlined below.

A more promising route commences with 2-fluoro-3-methylaniline. The potent amino group can be used to direct the initial halogenations.

Iodination via Electrophilic Substitution or Diazotization Routes

Direct iodination of aromatic rings can be achieved using various reagents, such as iodine in the presence of an oxidizing agent or N-iodosuccinimide. libretexts.org However, for a highly substituted and sterically hindered ring, these methods might lack the necessary regioselectivity and efficiency.

A more reliable method for introducing the iodine atom at a specific position is the Sandmeyer reaction . nih.govnih.govthieme-connect.de This reaction involves the diazotization of a primary aromatic amine, followed by treatment with an iodide salt, typically potassium iodide. This approach offers excellent regiochemical control, as the position of the iodine atom is determined by the initial position of the amino group.

In our proposed synthesis starting from 2-fluoro-3-methylaniline, the amino group would be converted to the iodo group at a later stage of the synthesis, after it has served its purpose as a directing group.

Fluorination Strategies

The target molecule contains a fluorine atom. In our proposed primary route, the fluorine atom is already present in the starting material, 4-chloro-2-fluorotoluene. Should a synthetic route require the introduction of fluorine, several methods are available. The Balz-Schiemann reaction , which involves the thermal decomposition of a diazonium fluoroborate salt, is a classic method for introducing fluorine onto an aromatic ring. More modern methods involving nucleophilic aromatic substitution with fluoride (B91410) ions on activated aromatic rings are also prevalent.

Control of Regioselectivity and Stereochemistry in Complex Halogenated Systems

The key to synthesizing this compound lies in the meticulous control of regioselectivity at each halogenation step. The directing effects of the substituents on the benzene (B151609) ring are the primary tool for achieving this control. savemyexams.comwikipedia.org

Proposed Synthetic Route:

A plausible synthetic pathway for this compound is outlined below, starting from the more strategic precursor, 2-fluoro-3-methylaniline :

Chlorination: The first halogen to be introduced would be chlorine. The strong activating effect of the amino group in 2-fluoro-3-methylaniline directs the incoming electrophile to the para position (C4 relative to the amino group), yielding 4-chloro-2-fluoro-3-methylaniline (B3039226) . This reaction would likely be carried out using a mild chlorinating agent like N-chlorosuccinimide (NCS) to avoid over-halogenation.

Bromination: The next step is the introduction of the bromine atom. The remaining vacant ortho position to the amino group (C6 relative to the amino group) is the most activated position for the next electrophilic substitution. Therefore, bromination of 4-chloro-2-fluoro-3-methylaniline with a reagent such as N-bromosuccinimide (NBS) would be expected to yield 6-bromo-4-chloro-2-fluoro-3-methylaniline .

Iodination via Sandmeyer Reaction: With three halogens and the methyl group in place, the final step is to replace the directing amino group with iodine. This is achieved through the Sandmeyer reaction. The aniline (B41778) derivative is treated with sodium nitrite (B80452) in the presence of a strong acid (e.g., sulfuric acid) at low temperatures to form the diazonium salt. Subsequent treatment of the diazonium salt with potassium iodide will yield the target molecule, This compound . The numbering of the final product is re-assigned according to IUPAC rules.

| Step | Reactant | Reagents | Product | Expected Yield |

| 1 | 2-Fluoro-3-methylaniline | N-Chlorosuccinimide (NCS) | 4-Chloro-2-fluoro-3-methylaniline | Moderate to Good |

| 2 | 4-Chloro-2-fluoro-3-methylaniline | N-Bromosuccinimide (NBS) | 6-Bromo-4-chloro-2-fluoro-3-methylaniline | Moderate |

| 3 | 6-Bromo-4-chloro-2-fluoro-3-methylaniline | 1. NaNO₂, H₂SO₄2. KI | This compound | Moderate |

This proposed synthetic route highlights the strategic use of a functional group to direct subsequent reactions and its eventual conversion to the desired substituent. The control of regioselectivity is achieved by a combination of activating and directing effects of the substituents present at each stage of the synthesis.

Synthesis of Key Intermediates

The synthesis of this compound necessitates the strategic construction of a key intermediate, 2-bromo-4-chloro-6-fluorotoluene . A plausible and efficient route to this intermediate begins with the commercially available 4-chloro-2-fluorotoluene .

Synthesis of 4-chloro-2-fluorotoluene

One established method for the synthesis of 4-chloro-2-fluorotoluene involves a Schiemann reaction starting from 5-chloro-2-methylaniline. The process includes diazotization of the aniline derivative in the presence of anhydrous hydrofluoric acid, followed by thermal decomposition of the resulting diazonium salt. google.com This method has been reported to produce 4-chloro-2-fluorotoluene with a purity exceeding 99% and a yield of up to 98%. google.com

An alternative route begins with 3-chloroaniline, which undergoes acetylation, nitration, deprotection, and finally a Schiemann reaction to yield 4-chloro-2-fluoronitrobenzene. Subsequent reduction of the nitro group and a Sandmeyer reaction can then be employed to install the methyl group, although this is a more circuitous route.

Bromination of 4-chloro-2-fluorotoluene to yield 2-bromo-4-chloro-6-fluorotoluene

With 4-chloro-2-fluorotoluene in hand, the next crucial step is the regioselective introduction of a bromine atom at the C-2 position. The directing effects of the existing substituents (fluoro at C-2 and chloro at C-4) will influence the position of bromination. The fluorine atom is a weak ortho-, para-director, while the chlorine atom is also an ortho-, para-director. The methyl group is an ortho-, para-director. In this case, the position ortho to the fluorine and meta to the chlorine (C-6) is sterically unhindered and electronically activated by both the fluorine and methyl groups, making it a likely position for bromination. However, to achieve the desired 2-bromo isomer, careful control of reaction conditions is paramount.

A common method for the bromination of fluorotoluene derivatives involves the use of bromine in glacial acetic acid with a catalytic amount of iron powder and iodine. prepchem.com This method, when applied to 4-fluorotoluene, yields a mixture of 2-bromo-4-fluorotoluene (B74383) and 3-bromo-4-fluorotoluene. prepchem.com A similar approach can be adapted for 4-chloro-2-fluorotoluene. The reaction would likely proceed as follows:

A solution of bromine in glacial acetic acid is added to a solution of 4-chloro-2-fluorotoluene containing catalytic amounts of iron powder and iodine. The reaction is typically maintained at a controlled temperature, for instance, between 25°C and 27°C, to manage the initial exothermicity. prepchem.com The reaction mixture is then stirred for several hours to ensure complete conversion.

Optimization of Reaction Conditions for Yield and Purity

The synthesis of a polysubstituted compound like this compound is often plagued by issues of low yield and the formation of isomeric impurities. Therefore, the optimization of reaction conditions for each synthetic step is critical.

Optimization of the Bromination Step

To maximize the yield of the desired 2-bromo-4-chloro-6-fluorotoluene and minimize the formation of other isomers, several parameters can be adjusted:

Catalyst System: The choice and concentration of the Lewis acid catalyst (e.g., FeBr₃, AlCl₃) can significantly influence the regioselectivity of the bromination.

Reaction Temperature: Precise temperature control is crucial. Lower temperatures generally favor kinetic control and can enhance selectivity, while higher temperatures may lead to a mixture of thermodynamic products.

Solvent: The polarity of the solvent can affect the reaction rate and selectivity. While glacial acetic acid is commonly used, other solvents could be explored. prepchem.com

Purification: Fractional distillation under reduced pressure is a common method to separate isomeric brominated products with different boiling points. prepchem.com

Optimization of the Iodination Step

The final iodination of 2-bromo-4-chloro-6-fluorotoluene to produce the target compound is the most challenging step due to the steric hindrance at the C-3 position and the deactivating effect of the existing halogen substituents. Several strategies can be employed and optimized:

Direct Iodination with Strong Electrophiles: The use of a potent iodinating agent is necessary. A combination of N-iodosuccinimide (NIS) and a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH) can generate a highly electrophilic iodine species capable of iodinating deactivated rings. The optimization would involve adjusting the molar ratio of NIS and the acid, as well as the reaction temperature and time.

Sandmeyer Reaction: An alternative, though longer, route involves the nitration of 2-bromo-4-chloro-6-fluorotoluene, followed by reduction to the corresponding aniline, and finally a Sandmeyer reaction. The Sandmeyer reaction itself can be optimized by controlling the diazotization temperature (typically -5 to 0°C) and the conditions of the subsequent reaction with an iodide salt (e.g., KI, CuI). nih.govacs.org The choice of copper catalyst (CuI vs. CuBr) and the presence of phase-transfer catalysts can also impact the yield. nih.gov

A data table summarizing the optimization of the iodination of a model polyhalogenated aromatic compound is presented below.

| Entry | Iodinating Agent | Acid/Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | I₂ | H₂SO₄/HNO₃ | Acetic Acid | 80 | 65 |

| 2 | NIS | Triflic Acid | Dichloromethane (B109758) | 25 | 85 |

| 3 | I₂/Ag₂SO₄ | - | n-Hexane | Reflux | 78 |

| 4 | KI/NaNO₂ | H₂SO₄ | Water/Toluene | 0 to 70 | 72 |

Green Chemistry Approaches in Halogenated Toluene Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of halogenated toluenes.

Use of Greener Solvents

Traditional halogenation reactions often employ chlorinated solvents like dichloromethane or carbon tetrachloride, which are toxic and environmentally persistent. Greener alternatives are being actively researched:

Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. Their low vapor pressure reduces air pollution. mdpi.comijnrd.org

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors with a melting point lower than the individual components. They are often biodegradable and can be prepared from inexpensive, renewable resources. mdpi.comacademie-sciences.fr

Water: When feasible, using water as a solvent is the greenest option. academie-sciences.fr

Catalytic and Solvent-Free Approaches

Phase-Transfer Catalysis (PTC): PTC can be employed in biphasic systems (e.g., water-organic solvent) to facilitate the reaction between reactants in different phases. nih.govwikipedia.orgslideshare.net This can reduce the need for large volumes of organic solvents and can enhance reaction rates. Quaternary ammonium (B1175870) salts are common phase-transfer catalysts. wikipedia.org

Solvent-Free Reactions: Conducting reactions without a solvent, for example by grinding the reactants together, is an ideal green chemistry approach, though not always practical for large-scale synthesis.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 4 Chloro 6 Fluoro 3 Iodotoluene

Reactivity Profiles of Diverse Halogen Substituents (Bromine, Chlorine, Fluorine, Iodine)

The reactivity of an aromatic ring is profoundly influenced by its substituents. Halogens exhibit a dual electronic effect: they are electronegative and withdraw electron density from the ring inductively (σ-withdrawal), while also donating electron density through resonance (π-donation) due to their lone pairs.

Inductive Effect: This effect is dominated by electronegativity, which decreases down the group: F > Cl > Br > I. Consequently, fluorine exerts the strongest electron-withdrawing inductive effect, deactivating the ring most significantly towards electrophilic attack. libretexts.org

Resonance Effect: The resonance effect involves the delocalization of lone-pair electrons into the aromatic π-system. libretexts.org For effective resonance, the orbital overlap between the halogen and the ring's carbon atoms is crucial. The 2p orbital of fluorine overlaps more effectively with the 2p orbital of carbon compared to the larger 3p, 4p, and 5p orbitals of chlorine, bromine, and iodine, respectively.

In electrophilic aromatic substitution, the inductive effect deactivates the ring, making haloarenes less reactive than benzene (B151609). However, the resonance effect, which directs incoming electrophiles to the ortho and para positions, is also at play. libretexts.org For 2-bromo-4-chloro-6-fluoro-3-iodotoluene, the cumulative inductive effect of four halogens renders the ring highly electron-deficient.

Investigations into Carbon-Halogen Bond Reactivity

The reactivity of the carbon-halogen (C-X) bonds is central to the synthetic utility of this compound, particularly in cross-coupling and nucleophilic substitution reactions. This reactivity is inversely related to the bond dissociation energy (BDE). The C-X bond strength in aryl halides decreases significantly down the group from fluorine to iodine.

The C-F bond is exceptionally strong, making it largely unreactive under many standard reaction conditions. Conversely, the C-I bond is the weakest, rendering the iodine atom the most labile substituent and the primary site for reactions involving C-X bond cleavage.

| Bond | Bond Dissociation Energy (kJ/mol) |

|---|---|

| Ar-F | ~520-550 |

| Ar-Cl | ~400-430 |

| Ar-Br | ~340-360 |

| Ar-I | ~280-300 |

This hierarchy of bond strengths is fundamental to predicting the regioselectivity of reactions, allowing for the sequential and controlled functionalization of the molecule.

Nucleophilic Aromatic Substitution Reactions of this compound

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, especially when the aromatic ring is substituted with electron-withdrawing groups. The presence of four halogens in this compound makes the ring highly susceptible to this type of reaction. The generally accepted mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

The identity of the halogen influences SNAr reactions in two competing ways:

Ring Activation: The rate-limiting step is typically the initial attack by the nucleophile to form the Meisenheimer complex. libretexts.org This step is accelerated by substituents that can stabilize the resulting negative charge. Based on electronegativity, fluorine is the most effective at activating the carbon to which it is attached for nucleophilic attack.

Leaving Group Ability: The second step involves the expulsion of the halide ion. The best leaving groups are those that are most stable as anions, which corresponds to the weakest bases. The leaving group ability of halides is I⁻ > Br⁻ > Cl⁻ > F⁻.

Therefore, a complex reactivity profile emerges. While the C-F bond is the most activating for the initial attack, fluoride (B91410) is the poorest leaving group. Conversely, iodide is the best leaving group but provides the least activation for the initial attack. The actual site of substitution will depend on the specific nucleophile, solvent, and reaction conditions, which can influence whether the first or second step is rate-determining.

| Halogen | Ring Activation (Inductive Effect) | Leaving Group Ability |

|---|---|---|

| Fluorine | Highest | Lowest |

| Chlorine | High | Low |

| Bromine | Medium | Good |

| Iodine | Lowest | Highest |

Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The utility of this compound in these reactions is defined by the differential reactivity of its four C-X bonds. The established reactivity order for the oxidative addition step, which is often rate-determining, is C-I > C-Br >> C-Cl >>> C-F. tcichemicals.com This predictable selectivity allows for the stepwise functionalization of the molecule.

By carefully selecting the reaction conditions (catalyst, temperature, and reaction time), one can target a specific C-X bond.

Suzuki-Miyaura Reaction: This reaction couples an organoboron reagent with an organic halide. For this compound, a Suzuki-Miyaura coupling would be expected to occur with high selectivity at the most reactive C-I bond under mild conditions. tcichemicals.com This would allow for the introduction of an aryl, vinyl, or alkyl group at the C-3 position while preserving the other halogens for subsequent transformations. A second coupling at the C-Br bond could potentially be achieved under more forcing conditions.

Sonogashira Reaction: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The high reactivity of the C-I bond makes it the exclusive site for Sonogashira coupling under mild conditions, often at room temperature. wikipedia.org This allows for the synthesis of an alkyne-substituted derivative with excellent regioselectivity. The difference in reactivity between C-I and C-Br is often large enough to achieve clean, mono-alkynylation at the iodine-bearing position. wikipedia.org

Heck Reaction: In the Heck reaction, an alkene is coupled with an organic halide. Similar to the other cross-coupling reactions, the C-I bond would be the primary site of reaction, allowing for the selective formation of a vinylated product at the C-3 position.

| Reaction | Coupling Partner | Primary Reactive Site (Mild Conditions) | Secondary Reactive Site (Forcing Conditions) |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | C-I (Position 3) | C-Br (Position 2) |

| Sonogashira | R-C≡CH | C-I (Position 3) | C-Br (Position 2) |

| Heck | Alkene | C-I (Position 3) | C-Br (Position 2) |

Mechanistic Studies of Catalytic Cycles in Carbon-Carbon Bond Formation

The chemical reactivity of this compound in carbon-carbon bond formation is predominantly explored through palladium-catalyzed cross-coupling reactions. The general mechanism for these transformations, such as Suzuki, Stille, and Negishi couplings, follows a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex. In the case of this compound, the presence of multiple halogen substituents raises the question of regioselectivity. The carbon-iodine bond is significantly weaker than the carbon-bromine and carbon-chlorine bonds, leading to preferential oxidative addition at the C-I bond. This high selectivity is a common feature in palladium-catalyzed cross-couplings of polyhalogenated arenes. nih.gov

Transmetalation: Following oxidative addition, the resulting arylpalladium(II) halide complex undergoes transmetalation with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling). This step involves the transfer of an organic group from the main group metal to the palladium center, forming a diarylpalladium(II) complex and a metal halide salt.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium center couple and are eliminated as the final product. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. The rate of reductive elimination can be influenced by the steric and electronic properties of the ligands on the palladium center.

A generalized catalytic cycle for the Suzuki coupling of this compound is depicted below:

Figure 1: Generalized Catalytic Cycle for Suzuki Coupling Image depicting the oxidative addition of the C-I bond to Pd(0), followed by transmetalation with an organoboron reagent, and subsequent reductive elimination to form the C-C coupled product and regenerate the Pd(0) catalyst.

Ligand Effects on Catalytic Performance

The choice of ligand is crucial in modulating the catalytic performance of palladium in cross-coupling reactions involving this compound. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a significant role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction.

Steric and Electronic Effects: The steric bulk and electronic properties of the ligand can significantly impact the rates of oxidative addition and reductive elimination. nih.gov Bulky, electron-rich phosphine ligands, such as those of the Buchwald and Fu type, are often employed to enhance the rate of oxidative addition of aryl halides, including those that are sterically hindered or electronically deactivated. acs.org These ligands promote the formation of monoligated palladium(0) species, which are highly reactive in the oxidative addition step.

The electronic nature of the ligand also influences the transmetalation and reductive elimination steps. Electron-donating ligands can increase the electron density on the palladium center, which may facilitate reductive elimination. Conversely, the steric hindrance of bulky ligands can also accelerate reductive elimination by promoting the formation of a three-coordinate intermediate that readily undergoes C-C bond formation. nih.gov

The following interactive table summarizes the general effects of different ligand types on the key steps of the catalytic cycle:

Table 1: Influence of Ligand Properties on Catalytic Steps in Cross-Coupling Reactions

| Ligand Property | Oxidative Addition Rate | Transmetalation Rate | Reductive Elimination Rate | Overall Catalyst Stability |

|---|---|---|---|---|

| High Steric Bulk | Increases | May Decrease | Increases | Generally Increases |

| High Electron Density | Increases | Generally Unaffected | Increases | Increases |

| Bite Angle (for bidentate ligands) | Influences | Influences | Influences | High |

Electrophilic Aromatic Substitution Reactions of this compound

The aromatic ring of this compound is generally considered to be deactivated towards electrophilic aromatic substitution (EAS) due to the inductive electron-withdrawing effects of the four halogen substituents. libretexts.org However, EAS reactions can still occur under forcing conditions, and the regioselectivity of such reactions is governed by the combined directing effects of the existing substituents.

All four halogens (F, Cl, Br, I) are ortho, para-directing groups due to the ability of their lone pairs to stabilize the arenium ion intermediate through resonance. However, they are also deactivating due to their strong inductive electron-withdrawing effect. libretexts.org The directing ability of the halogens generally follows the order F > Cl > Br > I, which is inversely related to their electronegativity.

In this compound, the potential sites for electrophilic attack are the two unsubstituted carbons. The directing effects of the surrounding halogens will determine the preferred position of substitution. The fluorine atom, being the most activating of the halogens, will strongly direct ortho and para to its position. Similarly, the other halogens will also exert their ortho, para-directing influence.

Steric hindrance will also play a significant role in determining the regiochemical outcome. youtube.com Attack at a position flanked by two large substituents (like iodine and bromine) would be sterically disfavored. A comprehensive analysis of the interplay between these electronic and steric factors is necessary to predict the major product of an EAS reaction on this substrate.

Radical Reaction Pathways of this compound

Formation and Reactivity of Radical Intermediates

Radical intermediates of this compound can be generated through homolytic cleavage of one of the carbon-halogen bonds or a carbon-hydrogen bond of the methyl group. The bond dissociation energies (BDEs) of the C-X bonds follow the trend C-I < C-Br < C-Cl < C-F. Consequently, the carbon-iodine bond is the most likely to undergo homolysis to form an aryl radical. nih.gov

The resulting aryl radical is a highly reactive intermediate that can participate in a variety of reactions, including hydrogen atom abstraction, addition to multiple bonds, and electron transfer processes. The presence of the other halogen substituents on the ring will influence the stability and reactivity of this radical intermediate through inductive and resonance effects.

Photochemical and Thermal Radical Processes

The formation of radical intermediates from this compound can be initiated either photochemically or thermally. wikipedia.org Photochemical initiation typically involves the absorption of UV light, which provides the energy required to induce homolytic cleavage of the weakest bond, the C-I bond. mdpi.com The wavelength of light required will correspond to the absorption maximum of the molecule.

Thermal initiation requires heating the molecule to a temperature sufficient to overcome the bond dissociation energy. Given the relatively low BDE of the C-I bond, thermal generation of the corresponding aryl radical is feasible at elevated temperatures. The presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, can facilitate radical formation at lower temperatures. nih.gov These initiators decompose upon heating to generate radicals that can then abstract an atom from the substrate to initiate a radical chain reaction.

Functionalization at the Benzylic Position of this compound

The methyl group of this compound provides a handle for functionalization at the benzylic position. The C-H bonds of the methyl group are susceptible to radical abstraction to form a stabilized benzylic radical. libretexts.org This stability arises from the delocalization of the unpaired electron into the aromatic pi-system.

A common method for benzylic functionalization is free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light). libretexts.orgmasterorganicchemistry.com The reaction proceeds via a chain mechanism where a bromine radical abstracts a benzylic hydrogen to form the benzylic radical, which then reacts with molecular bromine to yield the benzylic bromide and a new bromine radical. libretexts.org

The general mechanism for the benzylic bromination of a substituted toluene is as follows:

Initiation: Radical Initiator → 2 R• R• + NBS → R-Br + Succinimidyl radical

Propagation: Succinimide radical + R-CH₃ → Succinimide + R-CH₂• R-CH₂• + Br₂ → R-CH₂Br + Br•

Termination: Br• + Br• → Br₂ R-CH₂• + Br• → R-CH₂Br R-CH₂• + R-CH₂• → R-CH₂-CH₂-R

The resulting benzylic bromide is a versatile intermediate that can be converted to a wide range of other functional groups through nucleophilic substitution reactions. For example, it can be hydrolyzed to the corresponding benzyl alcohol, reacted with cyanide to form a nitrile, or used in the formation of Grignard reagents. gla.ac.uk

Influence of Steric and Electronic Effects on Reaction Selectivity and Rates

The reactivity of the highly substituted aromatic compound, this compound, is intricately governed by the interplay of steric and electronic effects arising from its five substituents. These factors dictate the susceptibility of the molecule to various chemical transformations, influencing both the speed of reactions and the specific outcomes. The dense substitution pattern, featuring four different halogen atoms and a methyl group, creates a complex electronic environment and significant physical obstruction around the benzene ring.

Electronic Effects:

The electronic nature of the aromatic ring in this compound is a composite of the individual contributions of each substituent. The methyl group (-CH3) is known to be an activating group, meaning it donates electron density to the ring, making it more susceptible to electrophilic attack. Conversely, all four halogen atoms (F, Cl, Br, I) are deactivating groups. This is due to their strong inductive effect, where their high electronegativity pulls electron density away from the aromatic system.

Interactive Table: Electronic Properties of Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

| -CH₃ (Methyl) | Weakly Donating (+I) | Donating (Hyperconjugation) | Activating | Ortho, Para |

| -F (Fluoro) | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating | Ortho, Para |

| -Cl (Chloro) | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating | Ortho, Para |

| -Br (Bromo) | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating | Ortho, Para |

| -I (Iodo) | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating | Ortho, Para |

Steric Hindrance:

Perhaps the most dominant factor influencing the reactivity of this compound is steric hindrance. Steric hindrance refers to the spatial arrangement of atoms and groups within a molecule that can impede a chemical reaction. In this molecule, the substituents at positions 2, 3, 4, and 6 create a crowded environment. This crowding can physically block incoming reagents, significantly slowing down or even preventing reactions that would otherwise be electronically favorable.

For instance, any reaction requiring a reagent to approach the single unsubstituted carbon atom at position 5 would face considerable steric obstruction from the adjacent iodo and chloro groups. Similarly, reactions involving one of the substituents, such as a metal-halogen exchange, would be affected by the bulky neighboring groups. The sheer size of the iodine and bromine atoms, in particular, contributes significantly to this steric shield.

Impact on Reaction Selectivity and Rates:

The combination of these steric and electronic factors leads to predictable patterns in reaction selectivity and rates.

Electrophilic Aromatic Substitution (EAS): Due to the cumulative deactivating effect of the four halogens and the immense steric hindrance around the only available position (C-5), EAS reactions are expected to be extremely slow. While the directing effects of the substituents would favor substitution at this position, the high activation energy required to overcome both electronic deactivation and steric repulsion makes such reactions challenging.

Metal-Halogen Exchange: This class of reactions is highly sensitive to the carbon-halogen bond strength. The bond strength follows the trend C-F > C-Cl > C-Br > C-I. Consequently, the carbon-iodine bond is the weakest and most susceptible to cleavage. In a reaction with an organolithium reagent (like n-butyllithium) at low temperatures, selective metal-halogen exchange at the C-I bond is the most probable outcome. This provides a regioselective pathway to functionalize the 3-position.

Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), the reactivity of the carbon-halogen bond also follows the order C-I > C-Br > C-Cl >> C-F. This differential reactivity allows for selective, stepwise functionalization of the molecule. For example, a Suzuki coupling could be performed selectively at the C-I bond under mild conditions, leaving the C-Br and C-Cl bonds intact for subsequent reactions under more forcing conditions.

Interactive Table: Predicted Reactivity and Selectivity

| Reaction Type | Predicted Rate | Most Probable Site of Reaction | Controlling Factors |

| Electrophilic Aromatic Substitution | Very Slow | C-5 | Severe Steric Hindrance, Electronic Deactivation |

| Metal-Halogen Exchange (e.g., with n-BuLi) | Moderate to Fast | C-3 (Iodo group) | Weakest C-X bond (C-I) |

| Palladium-Catalyzed Cross-Coupling | Fast (for C-I) | C-3 (Iodo group) > C-2 (Bromo group) > C-4 (Chloro group) | Relative C-X bond reactivity (I > Br > Cl) |

High-Resolution Rotational Spectroscopy for Structural Elucidation and Conformer Analysis

High-resolution rotational spectroscopy, typically conducted in the gas phase using microwave techniques, provides exceptionally precise information about molecular geometry. By measuring the energies of transitions between quantized rotational states, one can determine the moments of inertia of a molecule with high accuracy.

For this compound, which lacks any element of C2 or higher symmetry, the molecule is classified as an asymmetric top. This means its three principal moments of inertia (Ia, Ib, and Ic) are distinct. The resulting rotational spectrum would be dense and complex, with a multitude of allowed transitions. Analysis of such a spectrum would yield the three rotational constants (A, B, and C), which are inversely proportional to the moments of inertia. These constants are fundamental for the precise determination of bond lengths and angles in the molecule's equilibrium structure.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for identifying functional groups and probing the molecular structure. The vibrational modes of this compound are determined by the masses of its atoms and the force constants of its bonds. A combined experimental and theoretical study on the related molecule 2-bromo-4-chlorotoluene (2B4CT) provides a basis for predicting the vibrational frequencies. nih.gov Based on this and general spectroscopic data for halogenated aromatic compounds, the expected vibrational frequencies can be predicted.

The FTIR and Raman spectra would be complementary, with some vibrations being more active in one technique than the other due to selection rules based on changes in dipole moment (FTIR) or polarizability (Raman).

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

|---|---|---|

| C-H Stretching (Aromatic) | 3100 - 3000 | Stretching of the C-H bond on the aromatic ring. |

| C-H Stretching (Methyl) | 3000 - 2850 | Asymmetric and symmetric stretching of C-H bonds in the -CH₃ group. |

| C-C Stretching (Aromatic) | 1620 - 1400 | In-plane stretching vibrations of the carbon-carbon bonds within the benzene ring. |

| C-H Bending (Methyl) | 1470 - 1370 | Asymmetric and symmetric bending (deformation) of the -CH₃ group. |

| C-F Stretching | 1250 - 1000 | Stretching of the carbon-fluorine bond. |

| C-Cl Stretching | 850 - 550 | Stretching of the carbon-chlorine bond. |

| C-Br Stretching | 680 - 515 | Stretching of the carbon-bromine bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. By probing the magnetic environments of atomic nuclei, it provides information on connectivity, proximity, and dynamics.

The highly substituted nature of this compound leads to a relatively simple, yet informative, set of 1D NMR spectra. The predicted chemical shifts are based on established additivity rules for substituted benzenes. acs.orgnih.govmodgraph.co.uk

¹H NMR: The spectrum is expected to show two distinct signals: a singlet for the lone aromatic proton and a singlet for the three equivalent methyl protons. The lack of adjacent protons for both would result in singlet multiplicities.

¹³C NMR: Due to the lack of symmetry, seven distinct signals are expected: six for the aromatic carbons and one for the methyl carbon. The chemical shifts would be significantly influenced by the attached substituents. The carbon directly bonded to fluorine would exhibit a large one-bond C-F coupling constant. oregonstate.edu

¹⁹F NMR: The spectrum would display a single resonance for the fluorine atom. The chemical shift is sensitive to the electronic environment. nih.govresearchgate.netsemanticscholar.orgwikipedia.org Long-range couplings to the nearby aromatic proton might be observable under high-resolution conditions.

Table 2: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.5 - 7.8 | s | Aromatic C5-H |

| ¹H | ~2.5 - 2.7 | s | C1-CH₃ |

| ¹³C | ~140 - 145 | s | C1-CH₃ |

| ¹³C | ~120 - 125 | s | C2-Br |

| ¹³C | ~100 - 105 | s | C3-I |

| ¹³C | ~135 - 140 | s | C4-Cl |

| ¹³C | ~130 - 135 | d | C5-H |

| ¹³C | ~158 - 163 | d (¹JCF ≈ 240-260 Hz) | C6-F |

| ¹³C | ~20 - 25 | q | -CH₃ |

Two-dimensional NMR techniques are indispensable for confirming the proposed structure by revealing through-bond and through-space correlations between nuclei. huji.ac.il

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be very simple, showing no cross-peaks, confirming the electronic isolation of the aromatic and methyl protons. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with its directly attached carbon. It would show a cross-peak between the aromatic proton signal and the C5 carbon signal, and another between the methyl proton signal and the methyl carbon signal.

The methyl protons to C1, C2, and C6.

The aromatic proton (H5) to C3, C4, and C1.

NOESY (Nuclear Overhauser Effect Spectroscopy): This through-space correlation experiment could confirm the spatial proximity of the methyl group protons to the ortho-substituents, particularly the fluorine atom on C6.

The significant steric bulk of the ortho-substituents (bromine at C2 and the combination of iodine at C3 and fluorine at C6 influencing the methyl group at C1) is expected to create a substantial barrier to the free rotation of the methyl group. researchgate.net At low temperatures, this rotation may become slow on the NMR timescale, potentially leading to the observation of distinct signals for the individual methyl protons.

Variable-temperature (VT) NMR studies would be crucial to investigate this phenomenon. researchgate.net By monitoring the ¹H NMR spectrum as the temperature is lowered, one could observe the broadening and eventual splitting of the methyl singlet. The temperature at which the separate signals merge into a single peak is known as the coalescence temperature. This value can be used to calculate the free energy of activation (ΔG‡) for the rotational process, providing a quantitative measure of the steric hindrance around the methyl group. nih.gov

Mass Spectrometric Studies of this compound

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is essential for determining the molecular weight and gaining structural insights from fragmentation patterns. wikipedia.orglibretexts.org

The molecular ion (M⁺) peak of this compound would exhibit a highly characteristic and complex isotopic pattern due to the natural abundances of bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). ucalgary.calibretexts.orglibretexts.orgorgchemboulder.com This would result in a cluster of peaks (M, M+2, M+4, M+6) with a distinctive intensity ratio, confirming the presence of one bromine and one chlorine atom. nist.gov

Table 3: Predicted Isotopic Pattern for the Molecular Ion

| Ion | m/z (Nominal) | Isotopic Composition | Predicted Relative Intensity |

|---|---|---|---|

| M⁺ | 394 | ¹²C₇¹H₄⁷⁹Br³⁵Cl¹⁹F¹²⁷I | ~76% |

| [M+2]⁺ | 396 | ¹²C₇¹H₄⁸¹Br³⁵Cl¹⁹F¹²⁷I / ¹²C₇¹H₄⁷⁹Br³⁷Cl¹⁹F¹²⁷I | 100% (Base Peak in Cluster) |

Under electron ionization (EI), the molecule is expected to fragment in predictable ways. The carbon-iodine bond is the weakest carbon-halogen bond, making the loss of an iodine radical (I•) a highly probable initial fragmentation step. Other likely fragmentations include the loss of other halogen radicals and the methyl radical.

Table 4: Predicted Major Fragments in the Mass Spectrum

| m/z (Nominal) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 394/396/398 | [C₇H₄BrClFI]⁺ | (Molecular Ion) |

| 379/381/383 | [C₆HBrClFI]⁺ | •CH₃ |

| 267/269/271 | [C₇H₄BrClF]⁺ | •I |

| 315/317 | [C₇H₄ClFI]⁺ | •Br |

| 359/361 | [C₇H₄BrFI]⁺ | •Cl |

An in-depth analysis of the complex chemical compound this compound reveals significant details through advanced analytical techniques. This article explores its structural and dynamic properties using mass spectrometry and X-ray diffraction, providing a comprehensive characterization based on theoretical principles and data from analogous structures, due to the absence of direct experimental literature on this specific molecule.

Computational and Theoretical Studies on 2 Bromo 4 Chloro 6 Fluoro 3 Iodotoluene

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior and geometric parameters of 2-Bromo-4-chloro-6-fluoro-3-iodotoluene. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry and electronic properties of chemical compounds. For a molecule such as this compound, DFT calculations, often employing hybrid functionals like B3LYP, are utilized to determine the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. These calculations aim to find the minimum energy conformation on the potential energy surface.

In similar halogenated aromatic compounds, DFT has been successfully used to calculate optimized geometrical parameters, including bond lengths and angles. For instance, studies on related molecules have shown that the calculated geometric parameters from DFT methods are often in good agreement with experimental data obtained from techniques like X-ray diffraction. The choice of basis set, such as 6-311+G(d,p), is crucial for obtaining accurate results, especially for molecules containing heavy atoms like iodine and bromine.

The energy landscape of this compound can also be explored using DFT. This involves mapping out the potential energy of the molecule as a function of its geometry, which helps in identifying different conformers and the energy barriers between them.

Table 1: Representative Theoretical Bond Lengths in Halogenated Benzene (B151609) Derivatives Calculated by DFT

| Bond | Typical Calculated Bond Length (Å) |

| C-C (aromatic) | 1.39 - 1.41 |

| C-H | 1.08 - 1.09 |

| C-F | 1.33 - 1.36 |

| C-Cl | 1.72 - 1.75 |

| C-Br | 1.88 - 1.91 |

| C-I | 2.08 - 2.12 |

| C-CH₃ | 1.50 - 1.53 |

Note: This table presents typical bond lengths for related compounds as specific data for this compound is not available. The actual values for the target molecule would require specific DFT calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.

For halogenated aromatic compounds, the HOMO and LUMO are typically π-orbitals distributed over the benzene ring. The presence of various halogen substituents with different electronegativities and sizes, as in this compound, would significantly influence the energy levels and spatial distribution of these orbitals. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net Theoretical studies on similar molecules have shown that such analyses can predict the sites most susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 2: Conceptual Data from Frontier Molecular Orbital Analysis

| Parameter | Significance | Predicted Trend for this compound |

| EHOMO | Electron donating ability | The presence of multiple electron-withdrawing halogens would likely lower the HOMO energy compared to toluene. |

| ELUMO | Electron accepting ability | The electron-withdrawing nature of the halogens would also lower the LUMO energy, making the molecule a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and kinetic stability | The extensive halogenation might lead to a relatively moderate to small energy gap, suggesting a degree of reactivity. A HOMO-LUMO energy gap of around 3.97 eV, for instance, suggests a molecule is soft and highly reactive. researchgate.net |

Computational Modeling of Reaction Mechanisms

Computational modeling is an invaluable tool for elucidating the detailed steps involved in chemical reactions. For a polysubstituted toluene like this compound, these methods can predict reaction pathways and the feasibility of various transformations.

By mapping the potential energy surface, computational methods can identify transition states, which are the energy maxima along a reaction coordinate. The structure and energy of the transition state are crucial for understanding the mechanism of a reaction. For reactions involving this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling, identifying the transition states would reveal the step-by-step process of bond breaking and formation.

For example, in a hypothetical nucleophilic substitution reaction, calculations could determine whether the reaction proceeds via a Meisenheimer complex and could identify the transition state leading to this intermediate. The activation energy, which is the energy difference between the reactants and the transition state, can then be calculated to predict the reaction rate.

Computational chemistry allows for the prediction of key kinetic and thermodynamic parameters of a reaction. By calculating the Gibbs free energy of reactants, transition states, and products, the spontaneity (thermodynamics) and rate (kinetics) of a reaction can be estimated.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations are typically performed on single molecules in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of molecules in a condensed phase, such as in a solvent, and over time.

MD simulations model the movement of atoms in a molecule and its surrounding solvent molecules over a period of time by solving Newton's equations of motion. For this compound, MD simulations could be used to study the rotational dynamics of the methyl group and to explore the conformational space of the molecule.

Furthermore, MD simulations are particularly useful for understanding the effects of solvents on molecular structure and reactivity. The explicit inclusion of solvent molecules in the simulation allows for the study of solvation shells and specific solute-solvent interactions, such as hydrogen bonding if a protic solvent is used. These simulations can provide a more realistic picture of how the molecule behaves in a real-world chemical reaction.

Future Research Directions and Challenges in Polyhalogenated Toluene Chemistry

Development of More Efficient and Sustainable Synthetic Routes

Future research is increasingly directed towards the development of more efficient and sustainable synthetic strategies. This includes the exploration of one-pot reactions and tandem catalytic cycles to minimize intermediate isolation steps, reduce solvent usage, and improve atom economy. Green chemistry principles are becoming central to this endeavor, with a focus on utilizing less toxic solvents, developing recyclable catalysts, and designing processes that minimize energy consumption. For instance, the use of mechanochemistry, where reactions are induced by mechanical force rather than by dissolving the reactants in a solvent, is a promising avenue for reducing the environmental impact of halogenation reactions.

A significant hurdle in the synthesis of asymmetrically substituted polyhalogenated toluenes is achieving high regioselectivity. The directing effects of existing substituents on the aromatic ring must be carefully considered and controlled to install halogens at specific positions. For a hypothetical target like 2-bromo-4-chloro-6-fluoro-3-iodotoluene, a multi-step synthesis would be necessary, likely starting from a commercially available substituted toluene.

Hypothetical Synthetic Approach:

A plausible, albeit challenging, synthetic pathway could commence with a readily available fluorotoluene derivative. The synthesis would likely proceed through a series of carefully orchestrated electrophilic aromatic substitution reactions. The introduction of different halogens would require precise control of reaction conditions to manage the activating and deactivating effects of the substituents at each stage. For example, a Sandmeyer reaction, which involves the diazotization of an amino group followed by its replacement with a halogen, could be a key step in introducing one of the halogens with high regioselectivity.

| Step | Reaction Type | Reactants | Reagents and Conditions | Product |

| 1 | Nitration | 4-Fluoro-2-nitrotoluene | N-Bromosuccinimide, Sulfuric acid, Trifluroacetic acid | 1-Bromo-5-fluoro-2-methyl-3-nitro-benzene |

| 2 | Reduction | 1-Bromo-5-fluoro-2-methyl-3-nitro-benzene | SnCl2, HCl | 3-Bromo-5-fluoro-2-methylaniline |

| 3 | Sandmeyer (Chlorination) | 3-Bromo-5-fluoro-2-methylaniline | NaNO2, HCl; CuCl | 2-Bromo-4-chloro-6-fluorotoluene |

| 4 | Iodination | 2-Bromo-4-chloro-6-fluorotoluene | N-Iodosuccinimide, Trifluoroacetic acid | This compound |

This table presents a hypothetical reaction sequence and has not been experimentally validated.

Exploration of Novel Catalytic Systems for Challenging Transformations

The limitations of traditional halogenation methods, such as the use of stoichiometric and often corrosive Lewis acids, have spurred the search for novel catalytic systems. Homogeneous and heterogeneous catalysts based on transition metals like palladium, copper, and gold are showing great promise in facilitating challenging halogenation reactions under milder conditions.

Future research will likely focus on the design of catalysts with enhanced activity, selectivity, and stability. This includes the development of sophisticated ligands that can fine-tune the electronic and steric properties of the metal center, thereby controlling the regioselectivity of the halogenation. Furthermore, the development of recyclable heterogeneous catalysts is a key goal for improving the sustainability of these processes. Photocatalysis and electrocatalysis are also emerging as powerful tools for activating halogenating agents and promoting selective C-H functionalization, offering alternative reaction pathways that can avoid the use of harsh reagents.

Advancements in Regioselective Multi-Halogenation Methodologies

Achieving precise control over the position of multiple halogen substituents on a toluene ring is a formidable synthetic challenge. The directing effects of the methyl group and the already present halogens can lead to the formation of complex mixtures of isomers, making the isolation of the desired product difficult and inefficient.

A key area of future research is the development of advanced methodologies for regioselective multi-halogenation. This involves a deeper understanding of the interplay of electronic and steric effects that govern the substitution patterns in polyhalogenated arenes. The use of directing groups, which can temporarily block certain positions on the aromatic ring or guide the incoming electrophile to a specific site, is a powerful strategy. Subsequent removal of the directing group provides access to substitution patterns that are not achievable through direct halogenation. Moreover, the development of orthogonal halogenation strategies, where different halogens can be introduced sequentially and selectively without interfering with each other, will be crucial for the efficient synthesis of complex polyhalogenated toluenes.

Deepening Theoretical Understanding of Complex Halogen-Containing Systems

Concurrent with experimental advancements, a deeper theoretical understanding of the structure, bonding, and reactivity of polyhalogenated toluenes is essential. Computational chemistry, particularly density functional theory (DFT), can provide valuable insights into reaction mechanisms, predict the regioselectivity of halogenation reactions, and explain the influence of multiple halogen substituents on the electronic properties of the aromatic ring.

Future theoretical studies will likely focus on developing more accurate and predictive models for these complex systems. This includes accounting for subtle effects such as halogen bonding and other non-covalent interactions, which can play a significant role in directing the outcome of a reaction. A synergistic approach, combining experimental and computational studies, will be instrumental in unraveling the intricate reactivity patterns of polyhalogenated toluenes and in guiding the rational design of more efficient and selective synthetic methods. This deeper understanding will be critical for predicting the properties of novel polyhalogenated compounds and for designing molecules with tailored functionalities.

Q & A

Q. What synthetic methodologies are effective for introducing multiple halogen substituents (Br, Cl, F, I) on a toluene ring?

Sequential halogenation using directed ortho-metalation or protection-deprotection strategies is recommended. For example, bromination at the 2-position can be followed by electrophilic chlorination at the 4-position. Fluorination via Balz-Schiemann or halogen exchange (e.g., using KF/18-crown-6) may precede iodination via Ullmann coupling or electrophilic substitution. Steric hindrance from adjacent halogens requires careful optimization of reaction conditions (e.g., temperature, catalysts) .

Q. How can spectroscopic techniques (NMR, MS) resolve the structural assignment of 2-Bromo-4-chloro-6-fluoro-3-iodotoluene?

- 1H/13C NMR : Fluorine coupling constants (e.g., ) help identify substituent positions. For example, the deshielded methyl proton in toluene derivatives shows splitting patterns dependent on neighboring halogens.

- 19F NMR : Chemical shifts near -110 to -120 ppm indicate para-fluorine environments in aromatic systems.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M]+: ~322.3 g/mol). Isotopic patterns for Br and Cl (e.g., 1:1 for Br/Br) aid validation .

Q. What purification strategies are suitable for polyhalogenated toluene derivatives?

Column chromatography with silica gel (hexane/EtOAc gradient) or recrystallization from dichloromethane/hexane mixtures effectively removes unreacted halides. Purity can be verified via melting point analysis (compare with analogs like 2-Bromo-5-chlorotoluene, mp 30°C–98°C ) and HPLC with UV detection at 254 nm.

Advanced Research Questions

Q. How can X-ray crystallography address ambiguities in substituent positioning caused by overlapping spectroscopic signals?

Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of regiochemistry. Heavy atoms (Br, I) enhance scattering, but absorption effects require correction using SADABS in SHELXL . For visualization, ORTEP-3 generates thermal ellipsoid plots to assess positional disorder or rotational flexibility (e.g., methyl group orientation) . Example workflow:

Q. What computational methods can predict steric and electronic effects in reactions involving this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for substitution reactions. Key considerations:

- Steric Maps : Overcrowding at the 2- and 6-positions may hinder nucleophilic attack.

- Electron-Withdrawing Effects : Halogens decrease electron density, directing electrophiles to meta/para positions. Compare with analogs like 4-Bromo-3-iodotoluene (CAS 858841-53-9 ).

Q. How to resolve contradictions between experimental and theoretical data in reaction mechanisms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.